2-(Pent-4-ynyloxy)nicotinoyl chloride
Overview
Description
2-(Pent-4-ynyloxy)nicotinoyl chloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.65 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride. This intermediate is then reacted with 4-pentyn-1-ol to yield the final product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle reactive chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium or platinum catalysts are often used in addition reactions involving the alkyne group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-8-15-11-9(10(12)14)6-5-7-13-11/h1,5-7H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUZRHVKSBTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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